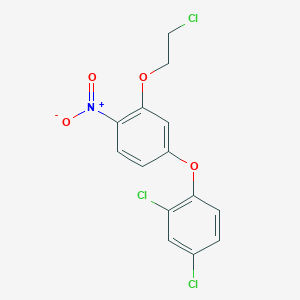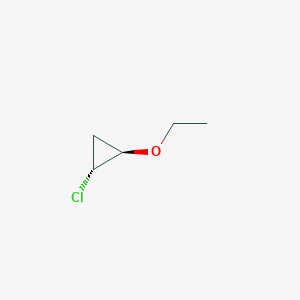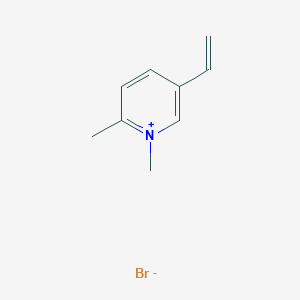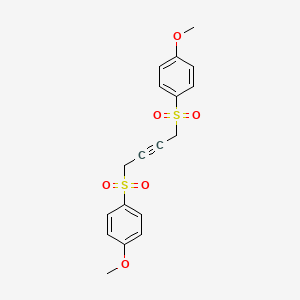![molecular formula C17H16O2S B14641213 {2-[(4-Cyclopropylphenyl)sulfanyl]phenyl}acetic acid CAS No. 54997-35-2](/img/structure/B14641213.png)
{2-[(4-Cyclopropylphenyl)sulfanyl]phenyl}acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{2-[(4-Cyclopropylphenyl)sulfanyl]phenyl}acetic acid is an organic compound characterized by the presence of a cyclopropyl group attached to a phenyl ring, which is further connected to a sulfanyl group and a phenylacetic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(4-Cyclopropylphenyl)sulfanyl]phenyl}acetic acid typically involves the following steps:
Formation of the Cyclopropylphenyl Group: This can be achieved through the cyclopropanation of a suitable phenyl derivative using reagents such as diazomethane or Simmons-Smith reagents.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions using thiol reagents.
Formation of the Phenylacetic Acid Moiety: This step involves the acylation of the phenyl ring with acetic anhydride or acetyl chloride in the presence of a catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyclopropyl group or the phenylacetic acid moiety, leading to the formation of cyclopropane derivatives or reduced phenylacetic acids.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Cyclopropane derivatives and reduced phenylacetic acids.
Substitution: Various substituted phenyl derivatives.
科学研究应用
Chemistry
In chemistry, {2-[(4-Cyclopropylphenyl)sulfanyl]phenyl}acetic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest that it could interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its ability to undergo various chemical transformations may allow for the design of prodrugs or active pharmaceutical ingredients with improved efficacy and safety profiles.
Industry
In industrial applications, this compound may be used as an intermediate in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its versatility in chemical reactions makes it a valuable component in the synthesis of high-value products.
作用机制
The mechanism of action of {2-[(4-Cyclopropylphenyl)sulfanyl]phenyl}acetic acid is likely to involve interactions with specific molecular targets such as enzymes or receptors. The sulfanyl group may play a key role in binding to these targets, while the phenylacetic acid moiety could influence the compound’s pharmacokinetic properties. Detailed studies on the molecular pathways and targets involved are necessary to fully elucidate its mechanism of action.
相似化合物的比较
Similar Compounds
Phenylacetic Acid Derivatives: Compounds such as phenylacetic acid and its substituted derivatives share structural similarities with {2-[(4-Cyclopropylphenyl)sulfanyl]phenyl}acetic acid.
Cyclopropylphenyl Compounds: Compounds containing the cyclopropylphenyl group, such as cyclopropylbenzene, are structurally related.
Sulfanyl-Substituted Compounds: Compounds with sulfanyl groups, such as thiophenol, are also similar.
Uniqueness
The uniqueness of this compound lies in its combination of the cyclopropylphenyl, sulfanyl, and phenylacetic acid moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
属性
CAS 编号 |
54997-35-2 |
|---|---|
分子式 |
C17H16O2S |
分子量 |
284.4 g/mol |
IUPAC 名称 |
2-[2-(4-cyclopropylphenyl)sulfanylphenyl]acetic acid |
InChI |
InChI=1S/C17H16O2S/c18-17(19)11-14-3-1-2-4-16(14)20-15-9-7-13(8-10-15)12-5-6-12/h1-4,7-10,12H,5-6,11H2,(H,18,19) |
InChI 键 |
BVZBAKGLAMGZTM-UHFFFAOYSA-N |
规范 SMILES |
C1CC1C2=CC=C(C=C2)SC3=CC=CC=C3CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


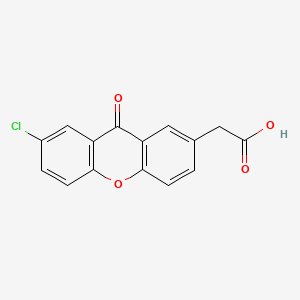
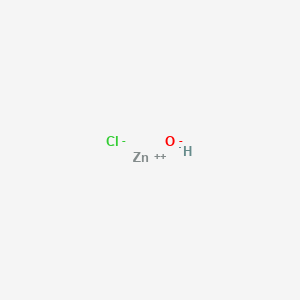
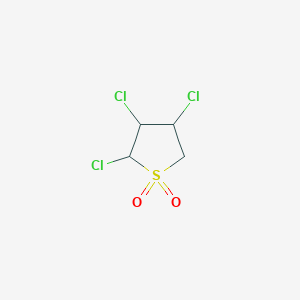
![1-{4-[Dibutyl(methyl)silyl]butyl}piperidine](/img/structure/B14641160.png)
![Diethyl 3-({4-[formyl(methyl)amino]benzoyl}amino)pentanedioate](/img/structure/B14641169.png)
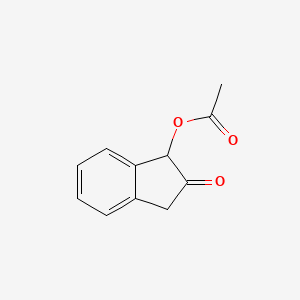

![Propanoic acid, 2-hydroxy-3-[2-(2-propenyloxy)phenoxy]-](/img/structure/B14641179.png)
